N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine
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Overview
Description
N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclohexyl group, a nitro group, and a benzoxadiazole ring, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the nitration of a suitable precursor, followed by the introduction of the cyclohexyl group via a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing advanced equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and yield, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its unique optical properties.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, leading to inhibition or activation of various biochemical pathways. For example, it has been shown to inhibit glutathione S-transferases, which play a role in detoxification processes .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in biological studies.
NBD-palmitoyl-CoA: A fluorescent analog of palmitoyl-CoA used in lipid metabolism research.
Uniqueness
N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine is unique due to its combination of a cyclohexyl group and a nitro-benzoxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in fields requiring specific fluorescence characteristics and reactivity.
Properties
CAS No. |
63642-37-5 |
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Molecular Formula |
C12H14N4O4 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine |
InChI |
InChI=1S/C12H14N4O4/c17-15(18)10-7-6-9(12-11(10)14-20-16(12)19)13-8-4-2-1-3-5-8/h6-8,13H,1-5H2 |
InChI Key |
ZLKGOYYAWIZIKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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